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Compound of Interest

2-Acetylamino-3-bromo-5-
Compound Name:
methylpyridine

Cat. No.: B114759

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of analogs of 2-
Acetylamino-3-bromo-5-methylpyridine, a compound of interest in medicinal chemistry and
materials science. Due to the limited availability of public crystallographic data for the title
compound, this guide focuses on two closely related analogs: 2-Amino-3-bromopyridine and 2-
Bromo-5-methylpyridine. By examining the structural and physicochemical properties of these
analogs, researchers can infer potential characteristics of 2-Acetylamino-3-bromo-5-
methylpyridine and design future experiments.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two analog
compounds, providing a basis for structural comparison.
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. . 2-Bromo-5-

Parameter 2-Amino-3-bromopyridine .
methylpyridine[1]

CCDC Number 868125[2] 1447662[1]
Chemical Formula CsHsBrNz[2] CeHeBIN[1]
Molecular Weight 173.01[2] 172.02
Crystal System Monoclinic Monoclinic[1]
Space Group P21/n P 12i/m 1[1]

a=3.932(1) A, b=14.881(3
@) @ a=6.1889A,b=6.614A,c=

Unit Cell Dimensions A, c=10613(2) A, B =
7.835 A, B = 93.503°[1]
93.50(2)°
Volume (A3) 619.2(2) 320.0
Z 4 2

Physicochemical and Performance Data

This table presents a comparison of key physicochemical properties and available performance
data for the analog compounds. This information is crucial for understanding their potential
applications and for predicting the properties of related structures.
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2-Acetylamino-3-

. bromo-5-
2-Amino-3- 2-Bromo-5- .
Property - - methylpyridine
bromopyridine methylpyridine .
(Predicted/Reporte
d)
Melting Point (°C) 63-67 41-43[3] 111-115[4]
Precursor for
) ) Used in the synthesis
synthesis of various ] ] ]
of ligands for metal Potential therapeutic

) o biologically active _ _
Bioactivity ) ) complexes; potential agent in oncology and
molecules, including

) biochemical reagent. infectious diseases.[6]
potential enzyme
N [1]5]
inhibitors.
Solubilit Soluble in common Soluble in Information not widely
olubili
Y organic solvents. ethanol/water.[1] available.

Experimental Protocols
Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine
Analogs

The synthesis of these pyridine derivatives generally involves a multi-step process. Below is a
representative protocol for the synthesis of a brominated 2-aminopyridine derivative, which can
be adapted for the specific target compounds.

Step 1: Acetylation of 2-Amino-3-methylpyridine

» To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetic anhydride), slowly
add the acetylating agent.[7]

» Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).[7]

» After completion, cool the reaction mixture to room temperature.[7]

Step 2: Bromination
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e To the cooled reaction mixture from Step 1, add liquid bromine dropwise at a controlled
temperature (e.g., 20-25°C).[7]

» After the addition is complete, heat the mixture (e.g., to 50-60°C) for a specified period (e.qg.,
2-3 hours).[7]

» Quench the reaction by adding water and then neutralize with a base solution (e.g., sodium
hydroxide).[7]

« |solate the crude product by filtration.[7]
Step 3: Purification

» Purify the crude product by recrystallization from a suitable solvent to obtain the desired 2-
amino-3-methyl-5-bromopyridine.[7]

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the three-dimensional atomic structure
of a compound.

1. Crystal Growth:

» Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated
solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/water).

[1]
2. Data Collection:
e Mount a suitable crystal on a goniometer head.[8]

» Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-
ray source (e.g., Mo Ka radiation) and a detector.[8]

o Data is typically collected at a controlled temperature (e.g., room temperature or cryogenic
temperatures).

3. Structure Solution and Refinement:
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e Process the collected diffraction data to obtain a set of structure factors.

e Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic arrangement.[8]

» Refine the structural model against the experimental data using least-squares methods to
obtain accurate atomic coordinates, bond lengths, and bond angles.[8]

Visualizations
Experimental Workflow for Synthesis and Analysis
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Caption: Workflow for the synthesis and crystallographic analysis of pyridine analogs.
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Logical Relationship in Drug Discovery: Enzyme
Inhibition
Many pyridine derivatives exhibit biological activity through enzyme inhibition. The following

diagram illustrates the concept of competitive enzyme inhibition, a common mechanism of
action for drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.iucr.org [journals.iucr.org]

2. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-JR-5-FF EMYIE 98% | Sigma-Aldrich [sigmaaldrich.com]

4. 2-Acetylamino-5-bromo-3-methylpyridine 97 142404-81-7 [sigmaaldrich.com]

5. medchemexpress.com [medchemexpress.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b114759?utm_src=pdf-body-img
https://www.benchchem.com/product/b114759?utm_src=pdf-custom-synthesis
https://journals.iucr.org/x/issues/2016/01/00/su4009/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-bromopyridine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/263354
https://www.sigmaaldrich.com/JP/ja/product/aldrich/643505
https://www.medchemexpress.com/2-bromo-5-methylpyridine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

6. chemimpex.com [chemimpex.com]

7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents
[patents.google.com]

8. Single-crystal X-ray Diffraction [serc.carleton.edu]
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acetylamino-3-bromo-5-methylpyridine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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